3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a methylsulfonyl phenyl group, a piperidinyl group, and an imidazolidine-2,4-dione moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methylsulfonyl Phenyl Intermediate: The initial step involves the sulfonation of a phenyl ring to introduce the methylsulfonyl group. This can be achieved using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Piperidinyl Group: The next step involves the acylation of the methylsulfonyl phenyl intermediate with a piperidinyl derivative. This can be done using reagents like piperidine and an appropriate acylating agent under controlled conditions.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione ring. This can be achieved using reagents such as urea or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Modulation of Signaling Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 2-(4-Methylsulfonyl phenyl) indole derivatives
Uniqueness
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[1-[3-(4-methylsulfonylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-27(25,26)15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECWVFWNBDOOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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